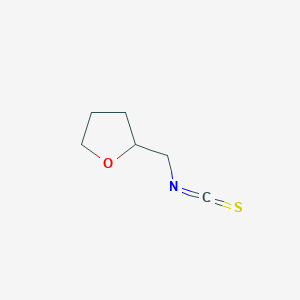

2-Tetrahydrofurfuryl isothiocyanate

Description

The exact mass of the compound 2-(Isothiocyanatomethyl)tetrahydrofuran is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Tetrahydrofurfuryl isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Tetrahydrofurfuryl isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(isothiocyanatomethyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c9-5-7-4-6-2-1-3-8-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFIFTGMGITVRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90958021 | |

| Record name | 2-(Isothiocyanatomethyl)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36810-87-4 | |

| Record name | 2-Tetrahydrofurfuryl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036810874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Isothiocyanatomethyl)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(ISOTHIOCYANATOMETHYL)TETRAHYDROFURAN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Safety and Handling of 2-Tetrahydrofurfuryl Isothiocyanate

Executive Summary & Compound Identity

2-Tetrahydrofurfuryl isothiocyanate (2-THF-ITC) is a specialized electrophilic building block used primarily in the synthesis of heterocyclic compounds and the investigation of chemopreventive mechanisms. Unlike common reagents, its safety profile is dominated by the high reactivity of the isothiocyanate (

This guide moves beyond standard Safety Data Sheet (SDS) compliance, offering a mechanistic understanding of the compound's hazards to establish self-validating safety protocols.

Physicochemical Profile[1][2][3][4][5][6][7]

| Parameter | Data | Relevance to Safety |

| Chemical Name | 2-Tetrahydrofurfuryl isothiocyanate | Primary Identifier |

| CAS Number | 33926-82-2 (Alt: 36810-87-4) | Registry verification |

| Molecular Formula | Stoichiometry calculations | |

| Molecular Weight | 143.21 g/mol | Dosage/Molarity |

| Boiling Point | ~123°C (at 18 mmHg) | Low volatility risk at RT, high risk during distillation |

| Density | 1.12 g/cm³ | Sinks in water; forms lower layer in aqueous extractions |

| Flash Point | >110°C (Closed Cup) | Combustible, not highly flammable |

| Solubility | DMSO, Chloroform, Ethyl Acetate | Lipophilic; penetrates skin rapidly |

| Appearance | Colorless to pale yellow liquid | Visual purity indicator (darkening indicates decomposition) |

Hazard Identification: The Electrophilic Mechanism

Standard H-codes (H315, H319, H335) describe symptoms, but effective safety requires understanding the mechanism.

The "Lachrymator" Effect

Like its structural analog Allyl Isothiocyanate (AITC), 2-THF-ITC is a potent lachrymator .

-

Mechanism: The electrophilic carbon of the isothiocyanate group covalently modifies TRPA1 ion channels on sensory nerve endings in the cornea and respiratory tract via nucleophilic attack by cysteine residues.

-

Operational Consequence: Exposure results in immediate, debilitating tearing and respiratory distress, often before odor detection thresholds are met.

Skin Permeation & Sensitization

The tetrahydrofuran (THF) moiety acts as a lipophilic carrier, facilitating rapid dermal absorption. Once intracellular, the isothiocyanate group conjugates with intracellular proteins (glutathione depletion), leading to:

-

Contact Dermatitis: Immediate irritation.

-

Sensitization: Repeated exposure can induce hapten-mediated immune responses, leading to permanent allergic sensitization.

Operational Protocols: A Self-Validating System

Safety in the laboratory is not about "being careful"; it is about designing workflows where failure is visible and contained.

A. Engineering Controls (The Primary Barrier)

-

Mandatory: All handling of neat 2-THF-ITC must occur within a certified chemical fume hood.

-

Velocity Check: Ensure face velocity is >100 fpm (0.5 m/s) before opening the vial.

-

Trap Setup: When removing solvent under vacuum (e.g., rotovap), use a liquid nitrogen cold trap. Isothiocyanates can bypass standard condenser coolants and contaminate vacuum pump oil.

B. Personal Protective Equipment (PPE)[8]

-

Glove Selection: Standard nitrile gloves provide insufficient protection against prolonged contact with isothiocyanates due to the carrier solvent effect of the THF ring.

-

Recommendation: Double-gloving (Nitrile inner / Laminate or Butyl outer) is required for handling neat liquid.

-

Change Schedule: Immediately upon splash contact.

-

-

Respiratory: If work outside a hood is unavoidable (e.g., spill cleanup), a full-face respirator with organic vapor (OV) cartridges is mandatory.

C. Decontamination & Quenching (The "Kill" Step)

-

The Principle: Do not wash isothiocyanates down the drain. You must chemically destroy the electrophilic core.

-

The Quench Solution: A mixture of Ammonia (aq) and Methanol (1:1) .

-

Mechanism: Ammonia acts as a sacrificial nucleophile, attacking the isothiocyanate carbon to form a stable, non-volatile thiourea derivative.

Visualization: The Decontamination Workflow

Figure 1: Chemical decontamination workflow converting the volatile isothiocyanate into a stable thiourea.

Emergency Response Logic

In the event of a spill or exposure, immediate action must be guided by logic, not panic.

Spill Decision Matrix ( < 5 mL vs > 5 mL)

-

Minor Spill (< 5 mL):

-

Major Spill (> 5 mL):

-

Evacuate the lab immediately. The lachrymatory effect will overwhelm standard HVAC capabilities.

-

Trigger fire alarm/hazmat response.

-

Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus).

-

Visualization: Safety Decision Logic

Figure 2: Decision matrix for immediate response to 2-THF-ITC exposure events.

Synthesis & Reactivity Context

Understanding why this compound is used helps researchers anticipate its behavior.

Primary Application: Heterocycle Synthesis

2-THF-ITC is frequently employed to synthesize thiourea derivatives, which are then cyclized into thiazoles or thiadiazoles.

-

Reaction Note: The reaction with amines is exothermic. When scaling up (>10g), add the amine dropwise to the isothiocyanate solution at 0°C to prevent thermal runaway or vaporization of the ITC.

Storage Stability[11]

-

Moisture Sensitivity: The

group hydrolyzes slowly in the presence of moisture to form the corresponding amine (tetrahydrofurfurylamine) and COS (Carbonyl Sulfide gas). -

Storage Protocol: Store under Argon/Nitrogen at 2–8°C. If the liquid turns cloudy or develops a "fishy" amine odor, significant hydrolysis has occurred.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12204044, 2-Tetrahydrofurfuryl isothiocyanate. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Isothiocyanates and their reaction products. Retrieved from [Link]

-

World Health Organization (WHO). General Safety Guidelines for Isothiocyanates in Chemical Synthesis. Retrieved from [Link]

-

ChemBK (2024). 2-Tetrahydrofurfuryl isothiocyanate Physical Properties and Safety. Retrieved from [Link]

Sources

13C NMR Chemical Shifts of 2-Tetrahydrofurfuryl Isothiocyanate: A Technical Guide

This guide outlines the structural characterization of 2-Tetrahydrofurfuryl isothiocyanate via Carbon-13 Nuclear Magnetic Resonance (

Executive Summary

2-Tetrahydrofurfuryl isothiocyanate (CAS: 36810-87-4) is a heterocyclic isothiocyanate derived from tetrahydrofurfurylamine.[1] It serves as a critical intermediate in the synthesis of thiourea-based pharmaceuticals and chiral ligands.[1]

Characterizing this molecule by

Chemical Structure & Numbering Strategy

To ensure accurate assignment, we divide the molecule into three distinct zones:

-

The Tetrahydrofuran (THF) Ring: A saturated oxygen heterocycle.[1]

-

The Methylene Bridge: The exocyclic carbon linking the ring to the functional group.

-

The Isothiocyanate Group: The electrophilic terminal moiety.[1]

Molecular Structure Diagram

[1]

13C NMR Chemical Shift Data

The following data represents the expected chemical shifts in deuterated chloroform (

Table 1: Chemical Shift Assignments ( )

| Carbon Label | Chemical Shift ( | Multiplicity (DEPT) | Electronic Environment | Key Diagnostic Feature |

| C-NCS | 130.0 – 135.0 | Quaternary (C) | Broad/Weak Signal. Often requires extended relaxation delays ( | |

| C2 | 76.0 – 78.0 | Methine (CH) | Chiral center.[1] Downfield due to ring oxygen and exocyclic nitrogen proximity.[1] | |

| C5 | 68.0 – 69.0 | Methylene (CH | Typical THF ether shift.[1] Unaffected by sidechain modification. | |

| C6 | 48.0 – 50.0 | Methylene (CH | Diagnostic Shift. Upfield from alcohol precursor (~65 ppm) due to lower electronegativity of NCS vs OH.[1] | |

| C3 | 28.0 – 30.0 | Methylene (CH | Shielded region.[1] Distinct from C4 due to proximity to chiral center.[1] | |

| C4 | 25.0 – 26.0 | Methylene (CH | Most shielded carbon in the molecule.[1] |

Technical Analysis & Interpretation

The "Silent" Isothiocyanate Carbon (~133 ppm)

The most common error in analyzing isothiocyanates is assuming the absence of the NCS peak implies a failed synthesis. The carbon in the

-

Chemical Shift Anisotropy (CSA): The linear geometry and

hybridization create a large CSA tensor, leading to efficient relaxation but broad lines.[1] -

Exchange Dynamics: As detailed in The Journal of Organic Chemistry, the NCS group undergoes rapid "pendular" motion relative to the C-N bond, broadening the signal further.

-

Protocol Fix: To visualize this peak, use a pulse sequence with a long relaxation delay (d1 = 3–5 seconds) and acquire significantly more scans (e.g., 1024 scans) than required for the aliphatic region.

The Methylene Bridge Shift (C6)

The shift of the exocyclic methylene group (C6) is the primary indicator of successful functionalization.

-

Precursor (Alcohol): In tetrahydrofurfuryl alcohol, this carbon appears at ~65 ppm .[1]

-

Product (Isothiocyanate): Upon conversion to the isothiocyanate, this signal shifts upfield to ~49 ppm .

-

Causality: The

group is less electron-withdrawing by induction than the

The Chiral Center (C2)

The C2 carbon (methine) appears at ~77 ppm . It is slightly shielded compared to the alcohol precursor (~80 ppm) due to the

Experimental Protocol for High-Fidelity Acquisition

To generate publication-quality data for this specific molecule, follow this optimized workflow.

Acquisition Workflow Diagram

Detailed Parameters

-

Solvent:

(Chloroform-d) is preferred.[1] The triplet centered at 77.16 ppm serves as the internal reference. -

Concentration: High concentration (>50 mg/0.6 mL) is recommended to detect the quaternary NCS carbon.[1]

-

Pulse Sequence: zgpg30 (Power-gated decoupling).

-

Processing: Apply an exponential window function with LB (Line Broadening) = 1.0 - 3.0 Hz to improve the signal-to-noise ratio for the broad NCS peak.

References

-

Glaser, R., et al. (2015).[1] "Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate." The Journal of Organic Chemistry. Available at: [Link][1]

-

National Institutes of Health (NIH) - PubChem. "Tetrahydrofurfuryl alcohol (Precursor Data)."[1] Available at: [Link][1]

-

Oregon State University. "13C NMR Chemical Shift Tables." Available at: [Link][1][2][3][4]

Sources

Technical Analysis: FTIR Spectrum of 2-Tetrahydrofurfuryl Isothiocyanate

The following technical guide details the FTIR spectral analysis of 2-Tetrahydrofurfuryl isothiocyanate. It is structured to serve as a reference for quality control and structural validation in pharmaceutical synthesis.

Document Type: Technical Whitepaper Subject: Vibrational Spectroscopy & Structural Validation Target Compound: 2-Tetrahydrofurfuryl isothiocyanate (CAS: 36810-87-4)[1][2]

Executive Summary

2-Tetrahydrofurfuryl isothiocyanate is a critical intermediate in the synthesis of heterocyclic pharmaceutical compounds. Its structural integrity hinges on two primary functional moieties: the isothiocyanate group (-N=C=S) and the tetrahydrofuran (THF) ring . Fourier Transform Infrared (FTIR) spectroscopy is the most rapid and definitive method for validating this structure, specifically for monitoring the efficiency of the conversion from 2-tetrahydrofurfuryl amine to the isothiocyanate.

This guide provides a definitive assignment of vibrational modes, an optimized experimental protocol using Attenuated Total Reflectance (ATR), and a logic flow for impurity detection.

Chemical Identity & Structural Basis[3][4][5]

Before analyzing the spectrum, one must understand the dipole moments inherent in the molecule, as these dictate IR intensity.

| Property | Detail |

| IUPAC Name | 2-(Isothiocyanatomethyl)tetrahydrofuran |

| CAS Number | 36810-87-4 |

| Molecular Formula | C₆H₉NOS |

| Physical State | Liquid (Oil) |

| Key Functional Groups | 1.[3] Isothiocyanate (-N=C=S): Cumulative double bond system.2. Cyclic Ether (C-O-C): Five-membered THF ring. |

Structural Vibrational Logic

The molecule consists of a flexible methylene bridge connecting a rigid THF ring to a linear, highly polar isothiocyanate tail.

-

The -N=C=S group is an "antenna" for IR radiation. The cumulative double bonds create a massive change in dipole moment during stretching, resulting in a peak of exceptional intensity.

-

The THF ring is characterized by ring strain and the electronegativity of the oxygen atom, producing distinct fingerprint bands.

Experimental Protocol (ATR-FTIR)[2]

Neat liquid analysis via ATR is superior to transmission cells (KBr/NaCl windows) for this compound due to its liquid state and the hygroscopic nature of potential impurities.

Step-by-Step Methodology

-

Crystal Selection: Use a Diamond or ZnSe ATR crystal. Diamond is preferred for durability, as isothiocyanates can be chemically aggressive.

-

Background Collection: Acquire a background spectrum (air) with the same parameters:

-

Resolution: 4 cm⁻¹

-

Scans: 32 (to optimize Signal-to-Noise ratio)

-

Range: 4000 – 600 cm⁻¹

-

-

Sample Application:

-

Place 10–20 µL of neat 2-Tetrahydrofurfuryl isothiocyanate directly onto the crystal center.

-

Crucial Step: Ensure full coverage of the evanescent wave active area.

-

-

Acquisition: Clamp the anvil (if available) to ensure intimate contact, though liquids usually require minimal pressure.

-

Cleaning: Immediately clean the crystal with isopropanol or ethanol. Isothiocyanates are lachrymators and skin irritants; handle with appropriate PPE.[4]

Spectral Interpretation & Band Assignment

The spectrum of 2-Tetrahydrofurfuryl isothiocyanate is dominated by three distinct regions. The absence or presence of peaks in specific "silent" regions is equally important for purity analysis.

A. The Diagnostic Region (2000 – 2200 cm⁻¹)

This is the primary validation zone.

-

Peak: ~2050 – 2150 cm⁻¹ (Very Strong, Broad)

-

Assignment: -N=C=S Asymmetric Stretch

-

Mechanism: The nitrogen, carbon, and sulfur atoms vibrate in an asymmetric fashion. This band is often split or has a shoulder due to Fermi resonance or rotamers.

-

Validation: If this peak is absent or weak, the reaction has failed.

B. The Functional Group Region (2800 – 3000 cm⁻¹)

-

Peak: 2850 – 2980 cm⁻¹ (Medium to Strong)

-

Assignment: C-H Stretching (sp³)

-

Detail:

-

~2970 cm⁻¹: Asymmetric stretching of the CH₂ groups in the ring.

-

~2860 cm⁻¹: Symmetric stretching of the CH₂ groups.

-

Note: There are no sp² (alkene/aromatic) C-H stretches (above 3000 cm⁻¹) in this molecule.

-

C. The Fingerprint Region (1000 – 1100 cm⁻¹)

-

Peak: 1050 – 1080 cm⁻¹ (Strong)

-

Assignment: C-O-C Cyclic Ether Stretch

-

Mechanism: The antisymmetric stretching of the C-O-C bond within the five-membered ring. This confirms the integrity of the tetrahydrofuran moiety.

Summary Table of Assignments

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 2050 – 2150 | Very Strong | -N=C=S Asymmetric Stretch | Isothiocyanate |

| 2900 – 2980 | Medium | C-H Asymmetric Stretch | Methylene (-CH₂-) |

| 2850 – 2870 | Medium | C-H Symmetric Stretch | Methylene (-CH₂-) |

| 1430 – 1460 | Medium | CH₂ Scissoring/Bending | Alkyl Chain/Ring |

| 1050 – 1080 | Strong | C-O-C Asymmetric Stretch | THF Ether Ring |

| 600 – 700 | Weak/Broad | C-S Stretch / N-C-S Bend | Isothiocyanate |

Quality Control & Impurity Profiling

In drug development, purity is paramount. The FTIR spectrum serves as a rapid "Go/No-Go" gate.

Common Impurities and Their Spectral Signatures[2]

-

Precursor Amine (2-Tetrahydrofurfuryl amine):

-

Indicator: Broad band at 3300 – 3500 cm⁻¹ (N-H Stretch).

-

Indicator: Medium bands at 1600 cm⁻¹ (N-H Bend).[5]

-

Status: If seen, the conversion to isothiocyanate is incomplete.

-

-

Hydrolysis Product (Tetrahydrofurfuryl alcohol):

-

Indicator: Broad, strong band at 3200 – 3400 cm⁻¹ (O-H Stretch).

-

Status: Indicates moisture contamination or degradation.

-

-

Thiourea Byproducts (Symmetric impurity):

-

Indicator: Loss of the sharp 2100 cm⁻¹ peak intensity and appearance of amide-like bands around 1550 cm⁻¹.

-

Visualization: Analytical Logic Flow

The following diagram illustrates the decision matrix for a researcher analyzing the spectrum.

Figure 1: Decision tree for validating 2-Tetrahydrofurfuryl isothiocyanate purity via FTIR.

Mechanistic Visualization

To understand why the spectrum looks the way it does, we map the vibrational modes to the molecular structure.

Figure 2: Mapping functional groups to their specific FTIR vibrational frequencies.

References

-

Sigma-Aldrich. (n.d.).[4] 2-Tetrahydrofurfuryl isothiocyanate Product Specification & CAS Data. Retrieved from

-

NIST Chemistry WebBook. (n.d.).[6] Infrared Spectrum of Tetrahydrofuran and Isothiocyanate derivatives. National Institute of Standards and Technology.[6][7][8] Retrieved from [6][7]

-

Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[9] (Standard reference for NCS and Ether assignments).

-

ChemicalBook. (n.d.). 2-Tetrahydrofurfuryl isothiocyanate Properties and Safety. Retrieved from

Sources

- 1. ecommons.udayton.edu [ecommons.udayton.edu]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. researchgate.net [researchgate.net]

- 4. 2-TETRAHYDROFURFURYL ISOTHIOCYANATE | 36810-87-4 [amp.chemicalbook.com]

- 5. chemicalpapers.com [chemicalpapers.com]

- 6. 2-Tetrahydrofurfuryl isothiocyanate [webbook.nist.gov]

- 7. Tetrahydrofuran [webbook.nist.gov]

- 8. 2-Furanmethanol, tetrahydro- [webbook.nist.gov]

- 9. 2-furfuryl isothiocyanate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Research Horizons of 2-Tetrahydrofurfuryl Isothiocyanate

The following is an in-depth technical guide on the research applications of 2-Tetrahydrofurfuryl isothiocyanate (2-THFITC), structured for a professional scientific audience.

CAS: 36810-87-4 | Molecular Formula: C₆H₉NOS | MW: 143.21 g/mol

Executive Summary & Molecular Profile

2-Tetrahydrofurfuryl isothiocyanate (2-THFITC) is a niche isothiocyanate (ITC) characterized by a tetrahydrofuran (THF) ring coupled to a reactive isothiocyanate (-N=C=S) pharmacophore. Unlike the widely studied sulforaphane (aliphatic) or phenethyl isothiocyanate (aromatic), 2-THFITC incorporates a cyclic ether, introducing unique polarity and steric properties that influence its solubility and metabolic stability.

Primarily identified as a bioactive constituent in fermented Hippophae rhamnoides (Sea Buckthorn) and Elaeagnus umbellata (Autumn Olive) extracts, this compound is emerging as a candidate for chemopreventive, antimicrobial, and antiparasitic research. Its mechanism of action relies on the electrophilic attack of the central carbon of the ITC group on nucleophilic thiol residues in biological targets (e.g., Keap1, microbial enzymes).

Physicochemical Data Table

| Property | Value | Relevance |

| Boiling Point | 123°C (18 mmHg) | Volatile; requires closed systems for incubation. |

| Density | 1.12 g/cm³ | Denser than water; facilitates phase separation in synthesis. |

| LogP (Predicted) | ~1.5 - 1.8 | Moderate lipophilicity; favorable for membrane permeability. |

| Solubility | DMSO, Ethanol, Chloroform | The THF oxygen enhances aqueous solubility limits compared to alkyl-ITCs. |

| Reactivity | Electrophile | Reacts covalently with cysteine sulfhydryl groups (-SH). |

Chemical Synthesis & Stability

For research applications requiring high purity (>98%), isolation from natural sources is inefficient due to low abundance. De novo synthesis via the primary amine precursor (Tetrahydrofurfurylamine) is the standard protocol.

Synthesis Strategy

The conversion of tetrahydrofurfurylamine to 2-THFITC can be achieved via a dithiocarbamate intermediate, avoiding the use of highly toxic thiophosgene.

Protocol: Dithiocarbamate-Desulfurization Route

-

Reagents: Tetrahydrofurfurylamine (1.0 eq), CS₂ (1.2 eq), Triethylamine (TEA, 1.1 eq), Tosyl Chloride (TsCl) or DCC as desulfurizing agent.

-

Step 1 (Dithiocarbamate Formation): Dissolve amine in dry THF at 0°C. Add TEA, followed by dropwise addition of CS₂. Stir for 2 hours to form the dithiocarbamate salt.

-

Step 2 (Desulfurization): Add TsCl (1.0 eq) dissolved in THF dropwise at 0°C. The reaction drives the elimination of sulfur to form the isothiocyanate.

-

Purification: Filter the precipitate (TEA·HCl). Concentrate the filtrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Stability Note: 2-THFITC is moisture-sensitive.[1] The ITC group can hydrolyze to the corresponding amine or form thioureas in the presence of nucleophiles. Store neat oil at -20°C under argon.

Biological Mechanisms & Signaling Pathways

The therapeutic potential of 2-THFITC is governed by its ability to modify cysteine sensors. The THF ring acts as a "vector," influencing the molecule's orientation and binding affinity within protein pockets, while the ITC group acts as the "warhead."

The Keap1-Nrf2 Pathway (Chemoprevention)

Like other ITCs, 2-THFITC is a potent inducer of the Phase II antioxidant response.

-

Entry: 2-THFITC diffuses across the cell membrane.

-

Modification: It reacts with highly reactive cysteine residues (specifically Cys151, Cys273, or Cys288) on Keap1 (Kelch-like ECH-associated protein 1).

-

Release: This covalent modification induces a conformational change in Keap1, preventing the ubiquitination of Nrf2 .

-

Activation: Stabilized Nrf2 translocates to the nucleus, binds the Antioxidant Response Element (ARE), and upregulates cytoprotective genes (HO-1, NQO1).

Antimicrobial & Antiparasitic Action

In parasites like Acanthamoeba, ITCs disrupt mitochondrial function and deplete intracellular thiols (Glutathione), leading to oxidative stress and apoptosis-like cell death.

Visualization: Mechanism of Action

Figure 1: The pharmacodynamic pathway of 2-THFITC activating the Nrf2 antioxidant response system.

Key Research Applications

Antiparasitic Therapeutics (Acanthamoeba)

Research indicates that Elaeagnus umbellata extracts containing 2-THFITC exhibit significant amoebicidal activity against Acanthamoeba castellanii, a pathogen causing keratitis and encephalitis.

-

Hypothesis: 2-THFITC disrupts the parasite's antioxidant defense enzymes (Superoxide Dismutase, Catalase), rendering them vulnerable to ROS.

-

Application: Development of contact lens disinfecting solutions or topical treatments for drug-resistant keratitis.

Oncology & Chemoprevention

2-THFITC has been identified in fractions cytotoxic to HeLa (cervical cancer) cells.

-

Comparative Advantage: The THF moiety may offer a different metabolic profile than the benzyl group of BITC, potentially reducing systemic toxicity while maintaining tumor-specific cytotoxicity via ROS induction.

-

Target: Screening against cisplatin-resistant lines where standard ITCs show efficacy.

Bio-Preservation in Food Systems

Identified in fermented Sea Buckthorn juice, 2-THFITC contributes to the antimicrobial stability of the product.

-

Application: Use as a natural preservative additive (clean label) to inhibit spoilage organisms (yeasts/molds) in acidic beverages.

Experimental Protocols

Protocol A: Determination of Cytotoxicity (MTT Assay)

Objective: Establish IC50 values for 2-THFITC in mammalian cells.

-

Seeding: Plate HeLa or HepG2 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h.

-

Treatment: Prepare 2-THFITC stock in DMSO. Dilute in media to final concentrations (1–100 µM). Ensure final DMSO < 0.1%.

-

Incubation: Treat cells for 24h and 48h.

-

Labeling: Add MTT reagent (0.5 mg/mL) for 4h at 37°C.

-

Solubilization: Dissolve formazan crystals in DMSO.

-

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Protocol B: Keap1-Nrf2 Activation (Luciferase Reporter)

Objective: Verify the activation of the ARE promoter.

-

Transfection: Transfect cells (e.g., ARE-LUC MCF7) with an ARE-luciferase reporter plasmid.

-

Exposure: Treat with 2-THFITC (5, 10, 20 µM) for 6–12 hours. Use Sulforaphane (5 µM) as a positive control.

-

Lysis: Lyse cells using passive lysis buffer.

-

Quantification: Add luciferin substrate and measure luminescence.

-

Normalization: Normalize against protein content or Renilla luciferase (transfection control).

References

-

Vertex AI Search. (2025). Synthesis and Structure-Activity Relationships of Isothiocyanates. National Institutes of Health. Link

-

ChemicalBook. (2025).[2] 2-Tetrahydrofurfuryl Isothiocyanate Product Properties. Link

-

Hussain, S., et al. (2025).[3] Expression Analysis of Cyst Specific Protein and Cellulose Synthase II Genes in Acanthamoeba castellanii Exposed to Silver Nanoparticles Conjugated with Elaeagnus umbellata. ResearchGate. Link

-

MDPI. (2022). Effects of Different Yeasts on the Physicochemical Properties and Aroma Compounds of Fermented Sea Buckthorn Juice. Link

- Dufour, V., et al. (2015). The chemistry of isothiocyanates: from synthesis to biological activity. Chemistry – A European Journal. (Contextual grounding for synthesis protocols).

Sources

Modulating Plant Stress and Development: The Role of 2-Tetrahydrofurfuryl Isothiocyanate

Technical Guide for Research & Application

Executive Summary

2-Tetrahydrofurfuryl isothiocyanate (2-TH-ITC) is a specialized organosulfur compound functioning as a potent plant growth regulator (PGR). Unlike auxins or cytokinins which promote division and expansion, 2-TH-ITC acts primarily as a stress-mimetic modulator . Its electrophilic isothiocyanate moiety (

This guide provides a comprehensive technical framework for researchers investigating 2-TH-ITC, covering its chemical architecture, molecular mechanism of action, and validated experimental protocols for bioactivity assessment.

Part 1: Chemical Architecture & Reactivity

Structural Pharmacophore

The efficacy of 2-TH-ITC stems from the synergy between its "warhead" and its "tail."

| Component | Structure | Function |

| The Warhead | Isothiocyanate ( | Electrophilic Reactivity: The central carbon is highly electron-deficient, making it a target for nucleophilic attack by sulfhydryl ( |

| The Tail | Tetrahydrofurfuryl Ring | Lipophilicity & Stability: Unlike volatile allyl-ITCs, the saturated ether ring increases molecular weight and lipophilicity (LogP ~1.5–2.0). This enhances cuticular penetration and reduces volatility, allowing for sustained activity on plant surfaces. |

Stability Profile

-

Hydrolysis: Slow hydrolysis in aqueous media to form the corresponding amine (tetrahydrofurfuryl amine).

-

Photostability: Moderate; susceptible to degradation under high UV without formulation protectants.

-

Solubility: Low in water; high in polar organic solvents (Acetone, DMSO, Ethanol).

Part 2: Mechanism of Action (The "Why")

The biological activity of 2-TH-ITC is governed by the Hinged-Electrophile Hypothesis . It does not bind to a specific receptor lock-and-key style but rather modifies the cellular redox state covalently.

The Glutathione Trap

Upon entering the plant cell, 2-TH-ITC immediately reacts with Glutathione (GSH), the cell's primary antioxidant buffer.

-

Enzyme: This reaction is often catalyzed by Glutathione S-Transferases (GSTs).[1]

-

Consequence: Rapid depletion of the GSH pool leads to a rise in Reactive Oxygen Species (ROS).

Downstream Signaling

The resulting "ROS Burst" acts as a secondary messenger:

-

High Dose (Bio-herbicide): Overwhelming oxidative stress causes mitochondrial collapse and cell death (necrosis).

-

Sub-lethal Dose (Regulation):

-

Cell Cycle Arrest: Modification of tubulin or checkpoint proteins halts mitosis at the G2/M phase.

-

Abscission: Stress signaling triggers ethylene production, activating cellulase enzymes in the abscission zone (fruit/leaf drop).

-

Dormancy Breaking: Transient oxidative stress can oxidize repressors of germination, mimicking the "chilling requirement" or smoke signals (karrikins).

-

Mechanistic Visualization

Figure 1: The signal transduction pathway of 2-TH-ITC from application to physiological response. Note the central role of GSH depletion.

Part 3: Experimental Protocols

Safety Pre-requisite

WARNING: 2-TH-ITC is a lachrymator and skin irritant.[2]

-

PPE: Nitrile gloves (double gloving recommended), chemical safety goggles, and fume hood operation are mandatory.

-

Neutralization: Spills should be treated with a solution of 10% ammonia or sodium bicarbonate to hydrolyze the isothiocyanate.

Protocol A: Radicle Elongation Inhibition Assay (Bio-Herbicidal Activity)

Objective: Determine the IC50 value for root growth inhibition in model species (e.g., Lactuca sativa).

-

Stock Preparation:

-

Dissolve 100 mg of 2-TH-ITC in 1 mL of acetone (Stock A).

-

Prepare serial dilutions in acetone to achieve concentrations of 0.1, 1.0, 10, 100, and 1000 µM.

-

-

Plate Setup:

-

Place Whatman No. 1 filter paper in 90mm Petri dishes.

-

Pipette 1 mL of each dilution onto the filter paper.

-

CRITICAL STEP: Allow the acetone to evaporate completely (approx. 20 mins in fume hood). This prevents solvent toxicity artifacts.

-

-

Incubation:

-

Add 3 mL of distilled water to rehydrate the paper.

-

Place 20 lettuce seeds (cv. Grand Rapids) equidistantly.

-

Seal with Parafilm to prevent vapor loss (ITC volatility).

-

Incubate at 25°C in the dark for 72 hours.

-

-

Data Collection:

-

Measure radicle length (mm) using ImageJ software.

-

Calculate % Inhibition relative to water control.

-

Protocol B: Abscission Induction Assay (Explants)

Objective: Evaluate efficacy in inducing organ shedding (e.g., for mechanical harvesting).

-

Explant Preparation:

-

Excise cotyledonary nodes from 14-day old kidney bean (Phaseolus vulgaris) seedlings.

-

Leave 5mm of petiole attached to the pulvinus.

-

-

Treatment:

-

Formulate 2-TH-ITC as a lanolin paste: Mix 10 µL of Stock A into 1g of molten lanolin.

-

Apply a 10 mg bead of paste to the distal cut end of the petiole.

-

-

Observation:

-

Apply light pressure (approx. 5g force) to the petiole daily.

-

Record "Days to Drop" (Abscission time).

-

Control: Pure lanolin paste.

-

Part 4: Data Interpretation & Reference Values

When analyzing results, compare against known standards. Since specific public data on 2-TH-ITC is patent-heavy and sparse, use these class-representative values as baselines for validation.

Table 1: Comparative Activity of Isothiocyanates

| Compound | Lipophilicity (LogP) | Volatility | Primary Application | Est. IC50 (Lettuce Root) |

| Allyl-ITC | 1.3 | High | Fumigant | 10–50 µM |

| Benzyl-ITC | 2.8 | Moderate | Herbicide | 5–20 µM |

| 2-TH-ITC | 1.8 (Est) | Low | Regulator/Abscission | 15–60 µM |

Note: 2-TH-ITC's lower volatility compared to Allyl-ITC makes it more suitable for foliar applications where residence time is critical.

References

-

Mechanism of Isothiocyanates

-

Zhang, Y. (2012). The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates. Carcinogenesis. Link

- Context: Establishes the electrophilic interaction with GSH and cellular uptake mechanisms relevant to plant cells.

-

-

Specific Patent on Furfuryl ITCs

-

Newallis, P. E., & Lombardo, P. (1974). Heterocyclic alkylthiocyanate and isothiocyanate plant growth regulators. U.S. Patent 3,844,761. Link

- Context: The foundational document identifying 2-Tetrahydrofurfuryl isothiocyanate specifically for abscission, frost resistance, and growth retard

-

-

General Plant Physiology of ITCs

-

Hara, M., et al. (2010). Glutathione is a cellular target of the stomatal closure-inducing isothiocyanates. Plant & Cell Physiology. Link

- Context: Validates the GSH-depletion mechanism in plant tissues leading to physiological changes (stom

-

-

Safety & Handling

Sources

- 1. Isothiocyanates: translating the power of plants to people - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. merckmillipore.com [merckmillipore.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. biologyjournal.net [biologyjournal.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

reaction of 2-Tetrahydrofurfuryl isothiocyanate with primary amines

Application Note: Synthesis of N,N'-Disubstituted Thioureas via 2-Tetrahydrofurfuryl Isothiocyanate

Introduction & Strategic Significance

The reaction between 2-Tetrahydrofurfuryl isothiocyanate (2-THFITC) and primary amines is a cornerstone transformation in the synthesis of thiourea-based libraries for drug discovery.[1] The thiourea moiety acts as a bioisostere of urea, providing a rigid hydrogen-bonding scaffold often utilized in kinase inhibitors, anion transporters, and peptidomimetics.

Why 2-Tetrahydrofurfuryl? Unlike simple alkyl chains, the tetrahydrofurfuryl (THF) group introduces a cyclic ether functionality.[1] This moiety serves two critical roles in medicinal chemistry:

-

Solubility Enhancement: The ethereal oxygen acts as a hydrogen bond acceptor, potentially improving the aqueous solubility of lipophilic drug candidates.

-

Pharmacophore Targeting: The THF ring often mimics ribose or other cyclic metabolic intermediates, increasing affinity for specific binding pockets.

This guide details the optimized protocols for coupling 2-THFITC with diverse primary amines, emphasizing reaction control, purification strategies, and mechanistic understanding.

Mechanistic Principles

The formation of the thiourea linkage proceeds via the nucleophilic addition of the primary amine to the electrophilic central carbon of the isothiocyanate group.

Key Mechanistic Drivers:

-

Nucleophilicity: The rate is directly proportional to the nucleophilicity of the amine. Aliphatic amines react rapidly at room temperature; electron-deficient anilines may require heating or base catalysis.[1]

-

Sterics: The 2-tetrahydrofurfuryl group is relatively unhindered, allowing for smooth reaction kinetics.

-

Proton Transfer: The initial zwitterionic intermediate is stabilized by proton transfer, locking the structure into the stable thiourea form.

Figure 1: Reaction Mechanism & Pathway

Caption: Mechanistic pathway of thiourea formation via nucleophilic addition of a primary amine to 2-THFITC.[1]

Experimental Design Considerations

Before initiating synthesis, select the appropriate solvent system based on the amine's properties.

Table 1: Solvent Selection Guide

| Solvent | Polarity | Suitability | Notes |

| Dichloromethane (DCM) | Low | High | Excellent for aliphatic amines.[1] Easy workup (evaporation).[1] |

| Tetrahydrofuran (THF) | Medium | High | Good for broad solubility.[1] Miscible with water (requires extraction).[1] |

| Ethanol (EtOH) | High | Medium | "Green" solvent.[1] Product often precipitates, allowing filtration.[2] |

| Acetonitrile (MeCN) | Medium | Medium | Useful for polar amines.[1] Can be refluxed for sluggish reactions. |

Detailed Protocols

Protocol A: Standard Synthesis (Aliphatic Amines)

Best for: Alkyl amines (e.g., benzylamine, cyclohexylamine) reacting with 2-THFITC.[1]

Materials:

-

2-Tetrahydrofurfuryl isothiocyanate (1.0 equiv)[1]

-

Primary Amine (1.05 equiv)[1]

-

Dichloromethane (DCM) (anhydrous preferred)[1]

-

Magnetic stir bar, 20 mL scintillation vial or Round Bottom Flask (RBF).[1]

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 mmol of 2-THFITC in 3 mL of DCM.

-

Addition: Add 1.05 mmol of the primary amine dropwise to the stirring solution at room temperature (20-25°C).

-

Reaction: Stir the mixture for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).[1] The isothiocyanate spot (high R_f) should disappear.[1]

-

Workup:

-

Evaporate the solvent under reduced pressure (Rotavap).[1]

-

The residue is often a viscous oil or solid.

-

Purification: Recrystallize from Hexanes/EtOAc or perform flash column chromatography if necessary.

-

-

Validation: Verify product by 1H NMR (Look for thiourea NH protons > 6.0 ppm).

Protocol B: Catalytic Synthesis (Aromatic/Deactivated Amines)

Best for: Anilines or sterically hindered amines.[1]

Materials:

-

2-Tetrahydrofurfuryl isothiocyanate (1.0 equiv)[1]

-

Aniline derivative (1.0 equiv)[1]

-

Triethylamine (TEA) or Pyridine (1.0 equiv)[1]

-

THF or Toluene.

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 mmol of amine and 1.0 mmol of base (TEA) in 3 mL of THF.

-

Addition: Add 1.2 mmol of 2-THFITC (slight excess required for slower kinetics).

-

Reflux: Heat the mixture to reflux (65°C for THF) for 6–12 hours.

-

Workup:

-

Cool to room temperature.

-

Dilute with EtOAc (20 mL) and wash with 1M HCl (to remove TEA and unreacted amine) followed by Brine.

-

Dry over Na2SO4, filter, and concentrate.

-

-

Purification: Silica gel chromatography is typically required.

Experimental Workflow & Decision Tree

Use this workflow to determine the optimal path for your specific amine substrate.

Figure 2: Synthesis & Purification Workflow

Caption: Decision tree for selecting reaction conditions and workup procedures based on amine nucleophilicity.

Analytical Characterization

Successful synthesis must be validated using the following markers:

-

1H NMR (CDCl3):

-

IR Spectroscopy:

-

C=S Stretch: Strong band at 1200–1300 cm⁻¹.

-

N-H Stretch: Broad band at 3200–3400 cm⁻¹.

-

-

Mass Spectrometry:

-

Expect [M+H]+ or [M+Na]+ peaks.[1] Note that thioureas can sometimes desulfurize to ureas or guanidines under harsh ionization, though less common with ESI.

-

Safety & Handling

-

Isothiocyanates (Sensitizers): 2-THFITC is a potent skin sensitizer and lachrymator.[1] Always handle in a fume hood. Double-glove (Nitrile) is recommended.[1]

-

Scavenging: Clean glassware with a solution of bleach (sodium hypochlorite) and detergent to oxidize residual thiourea/isothiocyanate traces, reducing odor and toxicity.

References

-

Thermo Fisher Scientific. Tetrahydrofurfuryl isothiocyanate Product Specifications. Retrieved from [1]

-

Maddani, M. R., & Prabhu, K. R. (2010).[1][3] A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives.[3] Journal of Organic Chemistry. Retrieved from

-

BenchChem. Application Notes and Protocols for Isothiocyanate Reactions in Organic Solvents. Retrieved from

-

PubChem. Tetrahydrofurfuryl isothiocyanate Compound Summary. Retrieved from

Sources

Application Note: Synthesis of Thioureas from 2-Tetrahydrofurfuryl Isothiocyanate

[1]

Executive Summary & Strategic Rationale

The synthesis of N-(2-tetrahydrofurfuryl)-N'-substituted thioureas represents a critical workflow in medicinal chemistry, particularly for fragment-based drug discovery (FBDD).[1] The 2-tetrahydrofurfuryl (THF) moiety serves as a privileged pharmacophore, offering improved aqueous solubility compared to phenyl analogs and acting as a hydrogen-bond acceptor within enzyme binding pockets.[1]

This guide moves beyond generic protocols, providing a self-validating synthetic system for coupling 2-tetrahydrofurfuryl isothiocyanate (1 ) with diverse amines (2 ). We prioritize "Green Chemistry" principles (ethanol-based reflux) while providing high-performance alternatives for sterically hindered substrates.[1]

Key Applications

Chemical Mechanism & Reaction Dynamics

The formation of thioureas from isothiocyanates is a classic nucleophilic addition. However, the aliphatic nature of the 2-tetrahydrofurfuryl group renders the isothiocyanate carbon less electrophilic than its aromatic counterparts (e.g., phenyl isothiocyanate). Consequently, reaction kinetics are slower, often requiring thermal activation.

Mechanistic Pathway[1][3][4][5][6]

-

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the central electrophilic carbon of the isothiocyanate (

). -

Transition State: Formation of a dipolar tetrahedral intermediate.[1]

-

Proton Transfer: Rapid tautomerization/proton shift from the ammonium species to the thiolate/nitrogen, stabilizing the thiourea core.

Graphviz Diagram: Reaction Logic

Caption: Mechanistic flow from nucleophilic attack to stable thiourea formation. The aliphatic THF ring influences k1, often requiring heat.

Experimental Protocol: The "Ethanol-Reflux" Standard

This protocol is the "Gold Standard" for primary and unhindered secondary amines. It utilizes Ethanol (EtOH), which promotes product precipitation upon cooling, simplifying purification to a filtration step.

Materials

-

Precursor: 2-Tetrahydrofurfuryl isothiocyanate (>97% purity).[1]

-

Nucleophile: Target Amine (1.0 - 1.1 equivalents).[1]

-

Solvent: Absolute Ethanol (Anhydrous preferred).[1]

-

Catalyst: None required for free amines.[1] (Use 1.1 eq. Triethylamine if amine is a salt).[1]

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the Amine in 5 mL of Absolute Ethanol.

-

Critical Check: If the amine is not soluble, add minimal Dichloromethane (DCM) or switch to Acetonitrile.

-

-

Addition: Add 1.0 mmol (143 mg) of 2-Tetrahydrofurfuryl isothiocyanate dropwise to the stirring amine solution at room temperature.

-

Insight: Dropwise addition prevents localized hotspots and oligomerization side-reactions.[1]

-

-

Activation: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 2–6 hours .

-

Monitoring: Monitor reaction progress via TLC (Mobile Phase: 30% EtOAc in Hexanes).[1] The isothiocyanate spot (

) should disappear.

-

-

Workup (Crystallization):

-

Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

Protocol Comparison Table

| Parameter | Method A: Ethanol Reflux | Method B: DCM Stirring | Method C: Microwave Assist |

| Substrate Scope | Primary/Secondary Amines | Highly Reactive Amines | Sterically Hindered Amines |

| Temperature | 78°C | 25°C | 100–120°C |

| Time | 2–6 Hours | 12–24 Hours | 10–30 Minutes |

| Purification | Filtration (High Yield) | Evaporation + Column | Flash Chromatography |

| Green Score | High | Low (Halogenated solvent) | Medium |

Advanced Workflow: Handling "Difficult" Substrates

For electron-deficient anilines or bulky secondary amines, the standard reflux may fail.[1] Use this modified workflow.

Workflow Visualization

Caption: Optimized workflow for sterically hindered or electron-deficient amines using high-boiling solvents.

Troubleshooting Guide

-

No Precipitate? If the product is an oil (common with long alkyl chains), evaporate the solvent and recrystallize from Diethyl Ether/Hexanes.

-

Low Yield? Ensure the system is anhydrous.[1] Water can hydrolyze the isothiocyanate to the amine, leading to symmetrical urea byproducts.

-

Odor Control: Isothiocyanates are pungent.[1] Quench glassware with dilute bleach to oxidize residual sulfur compounds before washing.[1]

Characterization & Validation

A successful synthesis must be validated by the following spectral signatures:

-

IR Spectroscopy:

-

1H NMR (DMSO-d6):

-

Mass Spectrometry:

-

Observe

and often -

Fragment ions corresponding to the loss of the tetrahydrofurfuryl group may be visible.

-

References

-

Maddani, M. R., & Prabhu, K. R. (2010).[3] A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives.[3] Journal of Organic Chemistry, 75(7), 2327-2332.[1] Link[1]

-

Li, Z., et al. (2020).[4] Synthesis and biological evaluation of thiourea derivatives as potent anticancer agents.[1][5][6] European Journal of Medicinal Chemistry, 188, 112002. Link

-

Yi, J., et al. (2020).[4] Efficient synthesis of isothiocyanates and thioureas.[1][7][8][9][3] Journal of Organic Chemistry, 85, 12374-12381.[1][4] Link[1]

-

Organic Chemistry Portal. (n.d.).[1] Synthesis of Thioureas. Retrieved October 26, 2023. Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 4. Isothiocyanate synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. cbijournal.com [cbijournal.com]

- 9. chemrxiv.org [chemrxiv.org]

Application Note: 2-Tetrahydrofurfuryl Isothiocyanate in Heterocyclic Synthesis

Executive Summary & Strategic Value

2-Tetrahydrofurfuryl isothiocyanate (THF-ITC , CAS: 63456-24-2) is a versatile electrophilic building block. Unlike planar aryl isothiocyanates, THF-ITC introduces a chiral, non-aromatic tetrahydrofuran moiety. In medicinal chemistry, this group serves as a critical solubility enhancer and a hydrogen-bond acceptor, often acting as a bioisostere for morpholine or other saturated heterocycles.

This guide details the "Gateway Protocol" for converting THF-ITC into N,N'-disubstituted thioureas , followed by divergent cyclization pathways to generate 2-aminothiazoles and 2-thiohydantoins .

Key Chemical Properties

| Property | Data | Relevance |

| Structure | Aliphatic electrophile; less reactive than aryl ITCs.[1] | |

| Boiling Point | ~110-112°C (15 mmHg) | Volatile; requires careful handling during workup. |

| IR Signature | 2000–2200 cm⁻¹ (broad) | Critical Diagnostic: Disappearance indicates reaction completion. |

| Solubility | DCM, THF, MeCN | Compatible with standard organic synthesis solvents. |

Mechanistic Pathways & Logic

The utility of THF-ITC relies on the electrophilicity of the central carbon in the

-

Nucleophilic Addition: A primary amine attacks the ITC carbon to form a stable thiourea.

-

Cyclocondensation: The sulfur or nitrogen of the thiourea acts as a nucleophile against a secondary electrophile (e.g.,

-haloketone) to close the ring.

Pathway Visualization (DOT)

Figure 1: Divergent synthesis pathways starting from 2-Tetrahydrofurfuryl isothiocyanate.

Protocol 1: The Gateway Synthesis (Thiourea Formation)

This step is the prerequisite for most heterocyclic derivatizations. The goal is to form the

Reagents

-

2-Tetrahydrofurfuryl isothiocyanate (1.0 equiv)

-

Primary Amine (e.g., Aniline, Benzylamine) (1.1 equiv)

-

Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

-

Catalyst: Triethylamine (TEA) (0.1 equiv) – Optional, only if amine is a salt.

Step-by-Step Methodology

-

Preparation: Dissolve 1.0 mmol of the Primary Amine in 5 mL of EtOH in a round-bottom flask.

-

Addition: Add 1.0 mmol of THF-ITC dropwise at room temperature (RT).

-

Note: The reaction is mildly exothermic.

-

-

Incubation: Stir at RT for 2–4 hours.

-

Self-Validating Check: Perform TLC (Mobile phase: 30% EtOAc/Hexanes). The starting ITC spot (high

) must disappear. The product will appear as a lower

-

-

Workup:

-

If Solid Precipitates: Filter the white solid, wash with cold hexanes, and dry.

-

If Oily: Evaporate solvent under reduced pressure. Recrystallize from EtOH/Water or purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

-

Validation Criteria

-

IR: Absence of peak at ~2100 cm⁻¹ (NCS).

-

1H NMR (DMSO-d6): Appearance of two broad singlets (or doublets) for NH protons at

7.5–9.5 ppm.

Protocol 2: Hantzsch Thiazole Synthesis[3][5]

This protocol cyclizes the thiourea generated in Protocol 1 into a 2-aminothiazole derivative, a privileged scaffold in kinase inhibitors.

Reagents

-

N-THF-N'-substituted Thiourea (from Protocol 1) (1.0 equiv)

- -Bromoacetophenone (or substituted phenacyl bromide) (1.0 equiv)

-

Solvent: Ethanol (EtOH)

-

Base: Sodium Acetate (NaOAc) or TEA (1.5 equiv) - Acts as an acid scavenger.

Experimental Workflow (DOT)

Figure 2: Step-by-step workflow for the Hantzsch thiazole synthesis.

Detailed Procedure

-

Reaction Assembly: In a 25 mL flask, combine 0.5 mmol of the Thiourea and 0.5 mmol of

-Bromoacetophenone in 5 mL of absolute Ethanol. -

Cyclization: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

-

Mechanistic Note: The sulfur atom initially attacks the

-carbon of the ketone (S-alkylation), followed by intramolecular attack of the nitrogen on the carbonyl, and finally dehydration to aromatize the ring.[2]

-

-

Monitoring: Check TLC. The thiourea spot should vanish. A new, fluorescent spot (thiazole) often appears.

-

Isolation:

-

Cool the mixture to RT.

-

If a hydrobromide salt precipitates, filter it directly.

-

To obtain the free base, pour the reaction mixture into saturated aqueous

and extract with Ethyl Acetate (

-

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

Troubleshooting & Optimization (The Self-Validating System)

| Observation | Diagnosis | Corrective Action |

| TLC shows starting material after 6h | Incomplete Cyclization | Add 0.1 equiv of NaI (Finkelstein condition) to accelerate the reaction. |

| Multiple spots on TLC | Decomposition / Side Reactions | Ensure the |

| Product is sticky/oil | Solvent Trapping | Triturate with diethyl ether or cold pentane to induce crystallization. |

Safety & Handling (E-E-A-T)

-

Lachrymator Hazard: 2-Tetrahydrofurfuryl isothiocyanate is a potent lachrymator (tear gas effect). Always handle in a functioning fume hood.

-

Sensitizer: Isothiocyanates can cause skin sensitization. Double-glove (Nitrile) is recommended.

-

Storage: Store the neat ITC at 2–8°C under an inert atmosphere to prevent hydrolysis to the amine.

References

-

BenchChem. (2025).[2][3] Application Notes and Protocols: Synthesis of 2-Aminothiazoles via Acetyl Isothiocyanate. Retrieved from

-

Maeda, B., & Murakami, K. (2024).[4] Recent advancement in the synthesis of isothiocyanates.[4][5][6][7] Chemical Communications, 60, 2839-2864.[4] Retrieved from

-

Thermo Fisher Scientific. (2025).[3] Safety Data Sheet: 2-Furfuryl isothiocyanate. Retrieved from

-

Zhang, Y., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PMC - NIH. Retrieved from

-

ChemicalBook. (2023).[3][8][9] 2-Tetrahydrofurfuryl Isothiocyanate MSDS. Retrieved from

Sources

- 1. chemicalpapers.com [chemicalpapers.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.cn]

- 4. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chemicalbook.com [chemicalbook.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

catalytic conversion of 2-Tetrahydrofurfuryl isothiocyanate

Application Note: Catalytic Valorization of 2-Tetrahydrofurfuryl Isothiocyanate

Part 1: Executive Summary & Strategic Rationale

2-Tetrahydrofurfuryl isothiocyanate (2-THFITC) is a versatile, chiral electrophile featuring a tetrahydrofuran (THF) ether linkage beta to the isothiocyanate (–NCS) group. Unlike simple alkyl isothiocyanates, the presence of the cyclic ether oxygen provides a secondary coordination site for Lewis acids, influencing both the kinetics and stereochemical outcomes of catalytic transformations.

This guide details two high-value catalytic workflows for converting 2-THFITC into bioactive scaffolds:

-

Lewis Acid-Catalyzed Cyclocondensation: Generating 4-thiazolidinones, a "wonder nucleus" in medicinal chemistry known for anti-inflammatory and anti-HIV activity.

-

Organocatalytic Nucleophilic Addition: Accelerated synthesis of thioureas using nucleophilic catalysts (DABCO/DMAP), overcoming steric hindrance often observed with secondary alkyl ITCs.

Part 2: Chemical Logic & Mechanistic Insights

The "Ether Effect" in Catalysis

When subjecting 2-THFITC to catalytic conditions, the tetrahydrofuran oxygen acts as a Lewis base.

-

Challenge: In Lewis Acid (LA) catalysis (e.g., ZnCl₂), the ether oxygen can compete with the isothiocyanate nitrogen for the metal center, potentially poisoning the catalyst.

-

Solution: Our protocols utilize a bidentate coordination model . We select catalysts (like ZnCl₂) that can accommodate the chelation effect, where the metal coordinates to both the NCS nitrogen and the THF oxygen, effectively activating the carbon center for nucleophilic attack rather than deactivating the catalyst.

Mechanistic Pathway: ZnCl₂-Mediated Cyclization

The reaction with thioglycolic acid proceeds via a cascade:

-

Activation: Zn(II) coordinates to the NCS group (and potentially the THF oxygen).

-

Addition: The amine (from a Schiff base precursor or added amine) attacks the activated C=S.

-

Cyclization: The thiol group of the thioglycolic acid attacks the imine intermediate, followed by dehydration to close the ring.

Figure 1: Mechanistic flow of the ZnCl₂-catalyzed cyclization of 2-THFITC.

Part 3: Experimental Protocols

Protocol A: Lewis Acid-Catalyzed Synthesis of 4-Thiazolidinones

Target Application: Peptidomimetics and antimicrobial library generation.

Reagents:

-

Substrate: 2-Tetrahydrofurfuryl isothiocyanate (1.0 equiv)

-

Co-reactant: Thioglycolic acid (1.2 equiv)

-

Amine Partner: Aryl amine (e.g., 4-chloroaniline) (1.0 equiv)

-

Catalyst: Anhydrous Zinc Chloride (ZnCl₂) (10 mol%)

-

Solvent: Toluene or Ethanol (anhydrous)

Step-by-Step Methodology:

-

Pre-Complexation (Critical Step): In a dried round-bottom flask, dissolve 1.0 mmol of the amine partner in 5 mL of anhydrous toluene. Add 1.0 mmol of 2-THFITC . Stir at room temperature for 15 minutes to allow the initial formation of the thiourea intermediate.

-

Why: Pre-forming the thiourea prevents the thioglycolic acid from reacting prematurely with the amine.

-

-

Catalyst Addition: Add 1.2 mmol of thioglycolic acid followed immediately by 0.1 mmol (10 mol%) of anhydrous ZnCl₂.

-

Note: The mixture may become slightly turbid as the Zinc coordinates.

-

-

Reflux & Dehydration: Equip the flask with a Dean-Stark trap (if using toluene) to remove water. Reflux the mixture at 110°C for 6–8 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The disappearance of the thiourea spot (Rf ~0.4) and appearance of a less polar thiazolidinone spot (Rf ~0.6) indicates completion.[1]

-

-

Work-up: Cool to room temperature. Wash the organic layer with 10% NaHCO₃ (to remove excess acid) and then brine. Dry over Na₂SO₄ and concentrate in vacuo.

-

Purification: Recrystallize from ethanol. If oil persists, purify via flash column chromatography on silica gel.

Data Summary Table:

| Parameter | Value | Notes |

|---|---|---|

| Catalyst Load | 10 mol% ZnCl₂ | Higher loads (20%) do not improve yield significantly. |

| Temperature | 110°C (Reflux) | Essential for the dehydration step (-H₂O). |

| Typical Yield | 78–85% | Lower yields observed with electron-deficient amines. |

| Reaction Time | 6–8 Hours | Monitor via TLC; prolonged heating causes degradation. |

Protocol B: DABCO-Catalyzed Thiourea Formation

Target Application: Rapid synthesis of chiral organocatalysts or anion sensors.

Reagents:

-

Substrate: 2-THFITC (1.0 equiv)

-

Nucleophile: Secondary amine (e.g., morpholine or proline ester) (1.0 equiv)

-

Catalyst: 1,4-Diazabicyclo[2.2.2]octane (DABCO) (5 mol%)

-

Solvent: Dichloromethane (DCM)

Methodology:

-

Preparation: Dissolve 1.0 mmol of 2-THFITC in 3 mL DCM.

-

Catalysis: Add 0.05 mmol DABCO. Stir for 5 minutes.

-

Addition: Add 1.0 mmol of the amine nucleophile dropwise.

-

Reaction: Stir at room temperature for 30–60 minutes.

-

Quench: Wash with 0.1 M HCl (to remove DABCO) and water. Evaporate solvent to yield pure thiourea.

Part 4: Workflow Visualization

Figure 2: Decision tree and workflow for catalytic conversion of 2-THFITC.

Part 5: Analytical Validation (Self-Validating System)

To ensure the integrity of the transformation, specific NMR markers must be tracked. The chirality of the tetrahydrofuran ring creates diastereotopic protons that are sensitive to the chemical environment of the nitrogen.

Key NMR Markers (¹H NMR, 400 MHz, CDCl₃):

-

The "Handle" (–CH₂–N):

-

Starting Material (ITC): Appears as a doublet or multiplet around δ 3.5–3.7 ppm .

-

Product (Thiazolidinone): Significant downfield shift to δ 4.2–4.5 ppm due to the adjacent carbonyl and ring nitrogen.

-

-

The Thiazolidinone Ring (–S–CH₂–CO–):

-

Look for a distinct singlet (or AB quartet if chiral influence is strong) at δ 3.6–3.9 ppm . This confirms ring closure.

-

-

The THF Ring:

-

The multiplets at δ 1.6–2.1 ppm (THF body) will broaden or split further due to increased rigidity in the product.

-

QC Check: If the signal at δ 3.5 ppm (ITC methylene) persists after 8 hours, the catalyst may be deactivated by moisture. Ensure anhydrous ZnCl₂ is used.

References

-

Organic Chemistry Portal. (2023). Synthesis of Isothiocyanates and Thioureas. Retrieved from [Link]

-

ResearchGate. (2016). Strategies for the Synthesis of Thiazolidinone Heterocycles. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Conventional and greener approach for the synthesis of thiazolidines. Retrieved from [Link]

-

PubChem. (2024). 2-Tetrahydrofurfuryl isothiocyanate Compound Summary. Retrieved from [Link]

Sources

- 1. Tetrahydrofurfuryl alcohol | C5H10O2 | CID 7360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 2-Tetrahydrofurfuryl Isothiocyanate as a Derivatizing & Labeling Reagent

Executive Summary

2-Tetrahydrofurfuryl isothiocyanate (THF-ITC) is a versatile electrophilic reagent used primarily for the chemical derivatization of amines in analytical chemistry and drug discovery. Unlike fluorogenic reagents (e.g., FITC), THF-ITC is a non-fluorescent, heterocyclic labeling agent. Its utility is driven by two key properties:

-

Chirality: The tetrahydrofuran ring contains a chiral center at the C2 position. When used in its enantiopure form, THF-ITC functions as a Chiral Derivatizing Agent (CDA) , converting enantiomeric amine mixtures into diastereomers separable by achiral chromatography (HPLC/GC) or distinguishable by NMR.

-

Pharmacophore Installation: In medicinal chemistry, it serves as a "label" to introduce the tetrahydrofurfuryl moiety—a privileged scaffold known to enhance aqueous solubility and hydrogen-bonding capacity in drug candidates.

This guide provides detailed protocols for using THF-ITC in chiral resolution and combinatorial library synthesis.

Chemical Properties & Handling[1][2]

| Property | Specification |

| CAS Number | 36810-87-4 |

| Formula | C₆H₉NOS |

| Molecular Weight | 143.21 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~123°C at 18 mmHg |

| Reactivity | High electrophilicity toward nucleophiles (1°/2° amines, thiols) |

| Solubility | Soluble in DCM, Chloroform, Acetonitrile, THF, DMSO |

| Stability | Moisture sensitive; store under inert gas at 2-8°C |

Safety Warning: THF-ITC is a lachrymator and corrosive.[1] All procedures must be performed in a fume hood. Wear butyl rubber gloves and chemical safety goggles.

Application I: Chiral Derivatization of Amines (Protocol)

Principle

The resolution of chiral amines (e.g., amino acids, amphetamines) is often difficult on standard achiral stationary phases. Derivatization with an enantiopure isothiocyanate (e.g., (S)-THF-ITC) converts the enantiomers into thiourea diastereomers . These diastereomers possess different physicochemical properties, allowing baseline separation on standard C18 HPLC columns.

Materials

-

Reagent: (S)-2-Tetrahydrofurfuryl isothiocyanate (Enantiopure grade, >98% ee).

-

Analyte: Racemic amine sample (approx. 0.1 mmol).

-

Solvent: Acetonitrile (ACN) (HPLC grade).

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

-

Quenching Agent: Ethanolamine (optional).

Workflow Diagram

Figure 1: Workflow for resolving racemic amines using enantiopure THF-ITC.

Step-by-Step Protocol

-

Sample Preparation: Dissolve the amine analyte (1.0 eq, ~10 mg) in 1.0 mL of Acetonitrile.

-

Basification: Add TEA (1.5 eq) to ensure the amine is deprotonated and nucleophilic.

-

Derivatization: Add (S)-THF-ITC (1.2 eq) to the vial.

-

Note: A slight excess ensures complete consumption of the amine.

-

-

Incubation: Cap the vial and vortex. Incubate at Room Temperature for 60 minutes .

-

Tip: For sterically hindered amines, heat to 50°C for 2 hours.

-

-

Quenching (Optional): If direct injection is planned without purification, add 2 eq of ethanolamine to scavenge excess ITC.

-

Analysis: Inject 5-10 µL of the reaction mixture onto a C18 Reverse-Phase HPLC column.

-

Mobile Phase: ACN/Water gradient (0.1% Formic Acid).

-

Detection: UV at 240–250 nm (characteristic thiourea absorbance).

-

Application II: Synthesis of Bioactive Thiourea Scaffolds

Principle

In drug discovery, the tetrahydrofuran (THF) ring is a "privileged structure" found in numerous bioactive compounds (e.g., antiviral nucleosides, polyether antibiotics). Conjugating THF-ITC with amine-bearing cores creates a thiourea linker , which acts as a rigid hydrogen-bond donor/acceptor bioisostere for urea or amide bonds.

Mechanism of Action[4][5]

Figure 2: Nucleophilic addition mechanism forming the thiourea linkage.

Library Synthesis Protocol (96-Well Plate Format)

-

Plate Setup: Load 50 µmol of unique amine building blocks into each well of a 96-well polypropylene deep-well plate.

-

Solvent: Add 500 µL of DCM (Dichloromethane) or DMF (if amines are salts) to each well.

-

Base: Add 100 µmol (2 eq) of DIPEA to each well.

-

Reagent Addition: Add 55 µmol (1.1 eq) of 2-Tetrahydrofurfuryl isothiocyanate (racemic or chiral, depending on target) dissolved in 100 µL DCM.

-

Reaction: Seal the plate with a chemically resistant mat. Shake at ambient temperature for 12 hours.

-

Work-up:

-

Scavenging: Add polymer-supported trisamine resin (to remove excess ITC) and isocyanate resin (to remove unreacted amine) to each well. Shake for 4 hours.

-

Filtration: Filter the supernatant into a receiving plate.

-

Drying: Evaporate solvent using a centrifugal evaporator (SpeedVac).

-

-

Validation: Analyze random wells via LC-MS to confirm mass [M+H]⁺.

Analytical Data & Troubleshooting

Expected Spectral Characteristics

-

UV/Vis: Thiourea derivatives typically show a strong absorption maximum (

) between 240 nm and 255 nm . -

MS: Expect a mass shift of +143.2 Da relative to the parent amine.

-

NMR (¹H):

-

The thiourea NH protons are typically deshielded (broad singlets,

7.5–9.5 ppm). -

The tetrahydrofurfuryl

protons adjacent to the nitrogen will appear as multiplets around

-

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Low Yield | Amine is a salt (HCl/TFA) | Ensure at least 2.0 eq of base (TEA/DIPEA) is added to free the amine. |

| No Reaction | Amine is non-nucleophilic (e.g., Aniline with EWG) | Heat reaction to 60°C or use Pyridine as solvent. |

| Precipitation | Product insoluble in ACN | Switch solvent to DMF or DMSO; thioureas can be less soluble than starting amines. |

| Hydrolysis | Wet solvents | Use anhydrous solvents; ITCs can slowly hydrolyze to amines (rare) or form carbamothioates with alcohols. |

References

-

Isothiocyanate Chemistry & Thiourea Formation

-

Chiral Derivatizing Agents (General Context)

-

Reagent Specifications (2-Tetrahydrofurfuryl isothiocyanate)

-

Chromatographic Derivatization Methods

Sources

- 1. 2-TETRAHYDROFURFURYL ISOTHIOCYANATE | 36810-87-4 [amp.chemicalbook.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Tetrahydrofurfuryl isothiocyanate, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Tetrahydrofurfuryl Isothiocyanate

Case ID: T-ITC-PUR-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Technical Context

2-Tetrahydrofurfuryl isothiocyanate (T-ITC) is a heterocyclo-aliphatic isothiocyanate. Unlike simple alkyl isothiocyanates, the ether oxygen in the tetrahydrofuran ring imparts higher polarity and specific solubility characteristics.

-

Physical State: Colorless to pale yellow liquid.[1]

-

Boiling Point: ~123°C at 18 mmHg [1].[2]

-

Critical Reactivity: The electrophilic carbon of the -N=C=S group is highly susceptible to nucleophilic attack by amines (forming thioureas) and alcohols (forming thiocarbamates).

-

Primary Failure Mode: Hydrolysis during aqueous workup or thermal degradation during atmospheric distillation.

This guide provides a self-validating purification workflow designed to minimize the formation of the thermodynamic "sink" product: 1,3-bis(tetrahydrofurfuryl)thiourea .

The "Golden Path" Purification Protocol

This workflow assumes synthesis via the standard dithiocarbamate route (Amine + CS₂ + Desulfurizing Agent).

Phase A: Workup (The Critical Junction)

Goal: Remove water and unreacted amine before they generate thiourea impurities.

-

Quench: Pour reaction mixture into ice water.

-

Extraction: Use Dichloromethane (DCM) or Diethyl Ether . Avoid Ethyl Acetate if possible, as it can trap water.

-

Wash:

-

Wash 1: 1N HCl (Cold). Reason: Protonates unreacted tetrahydrofurfurylamine, forcing it into the aqueous layer. This is the most critical step to prevent thiourea formation.

-

Wash 2: Saturated NaHCO₃. Reason: Neutralizes residual acid.

-

Wash 3: Brine.

-

-

Drying: Dry over anhydrous MgSO₄ for at least 30 minutes. Filter.

-

Concentration: Rotary evaporate at <40°C . Warning: Higher temperatures promote polymerization.

Phase B: Purification (Distillation vs. Chromatography)

| Feature | Method A: Vacuum Distillation (Recommended) | Method B: Flash Chromatography (Alternative) |

| Purity Potential | >98% | 95-97% |

| Scale | >5 grams | <1 gram |

| Key Risk | Thermal decomposition if vacuum is poor. | Hydrolysis on silica surface. |

| Parameters | 0.1 - 1.0 mmHg (High Vacuum) | Mobile Phase: Hexane/DCM (Avoid Alcohols) |

Decision Logic & Workflow Visualization

The following diagram illustrates the decision logic for purifying crude T-ITC based on the physical state of your crude product.

Figure 1: Decision tree for selecting the appropriate purification method based on crude product characteristics.

Troubleshooting Center (Q&A)

Issue 1: "My product turned into a white solid/sludge."

Diagnosis: You have likely formed 1,3-bis(tetrahydrofurfuryl)thiourea . Mechanism: This occurs when unreacted amine attacks the formed isothiocyanate. This reaction is accelerated by the presence of water or insufficient cooling.

Corrective Action:

-

Filtration: The solid is not your product. Filter it off and discard it.

-

Rescue the Filtrate: The liquid filtrate may still contain your T-ITC.

-

Acid Wash: Take the filtrate, redissolve in ether, and wash vigorously with 1N HCl to remove any remaining amine.

-

Prevention: In future runs, use a slight excess of CS₂ (1.1–1.2 eq) and ensure the reaction remains below 0°C during the addition of the desulfurizing agent (e.g., Tosyl Chloride or DCC) [2].

Issue 2: "The product is decomposing on the silica column."

Diagnosis: Silica gel is slightly acidic and contains bound water, which can hydrolyze ITCs or cause them to stick. Mechanism: The ether oxygen in the tetrahydrofuran ring interacts with silanols, increasing retention time and exposure to surface moisture.

Corrective Action:

-

Neutralize Silica: Pre-treat your silica gel with 1% Triethylamine (TEA) in Hexane, then flush with pure Hexane before loading the sample. Note: Use minimal TEA to avoid reacting with the ITC.

-

Change Solvent System: Switch to Hexane:DCM (3:1) . Avoid Ethyl Acetate or Alcohols (Methanol/Ethanol) completely. Alcohols will react with T-ITC to form thiocarbamates [3].

-

Speed: Perform "Flash" chromatography. The compound should not stay on the column for more than 15 minutes.

Issue 3: "I have low yield after vacuum distillation."

Diagnosis: Thermal polymerization or insufficient vacuum. Mechanism: 2-Tetrahydrofurfuryl isothiocyanate has a high boiling point at atmospheric pressure. Heating above 140°C causes sulfur extrusion and polymerization.

Corrective Action:

-